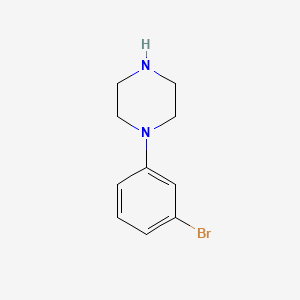

1-(3-Bromophenyl)piperazine

描述

Overview of Piperazine (B1678402) Scaffolds in Drug Discovery and Development

The piperazine scaffold is considered a "privileged structure" in drug discovery, meaning it is a recurring molecular framework found in numerous biologically active compounds. nih.govtandfonline.com This prevalence is attributed to piperazine's favorable characteristics, including its water solubility, basicity, and adaptable chemical reactivity, which allow for the modulation of a drug's pharmacokinetic and pharmacodynamic properties. tandfonline.comnih.gov

The therapeutic journey of piperazine began with its use as a solvent for uric acid and later as an anthelmintic agent in 1953 to treat parasitic worm infections like roundworm and pinworm. chemeurope.comdrugbank.comnih.gov Its derivatives, however, have demonstrated a much broader range of pharmacological activities. nih.govwisdomlib.org Over the years, research has expanded to explore their potential in treating a multitude of conditions, including cancer, microbial infections, and central nervous system disorders. researchgate.netnih.gov

The piperazine ring is a common feature in many FDA-approved drugs, ranking as the third most frequent nitrogen heterocycle in such medications. tandfonline.com This widespread use underscores its versatility and importance in modern medicine. tandfonline.com Notable examples of drugs containing the piperazine moiety are used as antipsychotics, antidepressants, and anxiolytics. researchgate.net

Classification and Structural Characteristics of Phenylpiperazines

Phenylpiperazines are a specific class of piperazine derivatives where a phenyl group is attached to one of the nitrogen atoms of the piperazine ring. wikipedia.org These compounds can be further categorized based on the substituents on the phenyl ring. wikipedia.orgrcaap.pt Common examples include chlorophenylpiperazines, such as 1-(3-chlorophenyl)piperazine (B195711) (mCPP), and fluorophenylpiperazines. rcaap.ptnih.gov The structure of 1-(3-Bromophenyl)piperazine features a bromine atom at the meta-position of the phenyl ring. cymitquimica.com

Significance of Bromine Substitution in Phenylpiperazine Design

The introduction of a bromine atom to the phenylpiperazine scaffold can significantly influence its biological activity. nih.gov Halogen atoms, including bromine, can alter a compound's potency and interaction with biological targets. In some instances, the replacement of a fluorine or chlorine atom with bromine has been shown to enhance the potency of compounds in releasing neurotransmitters like dopamine (B1211576) and serotonin (B10506). nih.gov The presence of the bromophenyl group in this compound is a key contributor to its distinct properties and potential biological effects, which are often studied in the context of neurotransmitter systems, particularly serotonin and dopamine receptors. cymitquimica.com Research has indicated that derivatives of this compound show high affinity for serotonin receptors. nih.gov

Research Trajectory and Future Directions for Phenylpiperazine-Based Compounds

The field of drug design is constantly advancing, with a focus on creating more effective, specific, and safer medications. mdpi.comresearchgate.net For phenylpiperazine-based compounds, future research is likely to involve several key strategies. Fragment-based drug design, which uses small molecular fragments as starting points, offers an efficient way to explore new chemical space and develop potent drug candidates. openaccessjournals.com Another promising avenue is the use of bioisosteric replacement, where atoms or groups of atoms are exchanged to improve a compound's properties, such as metabolic stability or target affinity. nih.govcambridgemedchemconsulting.com For instance, a bromine atom might be strategically replaced with another functional group to fine-tune the compound's activity. temple.eduresearchgate.net Furthermore, advancements in computational modeling and artificial intelligence are accelerating the drug discovery process, enabling researchers to design molecules with desired properties more rapidly. cbirt.net The continued exploration of structure-activity relationships will also be crucial in optimizing the therapeutic potential of phenylpiperazine derivatives. eurekaselect.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

1-(3-bromophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYNABJKDZARLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953283 | |

| Record name | 1-(3-Bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31197-30-5 | |

| Record name | 1-(3-Bromophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31197-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31197-30-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 1 3 Bromophenyl Piperazine

Synthetic Routes to the 1-(3-Bromophenyl)piperazine Core

The synthesis of this compound can be approached in two general ways: by first forming the piperazine (B1678402) ring and then attaching the aryl group, or by constructing the piperazine ring onto a pre-existing aniline (B41778) derivative. The most common and industrially relevant methods involve the coupling of pre-formed piperazine with a suitable bromophenyl precursor. nih.gov

The piperazine heterocycle is a ubiquitous feature in medicinal chemistry, and numerous methods for its synthesis have been developed. researchgate.netresearchgate.net While this compound is often synthesized from commercially available piperazine, understanding the formation of the ring itself provides a more complete chemical context. Key strategies include:

Cyclization of Diethanolamine (B148213) Derivatives : A classical approach involves the reaction of an aniline with diethanolamine or bis(2-haloethyl)amine. nih.govgoogle.com For instance, reacting 3-bromoaniline (B18343) with bis(2-chloroethyl)amine (B1207034) can directly form the desired product.

Reduction of Diketopiperazines : Diketopiperazines, which can be synthesized from amino acids or 1,2-diamines, can be reduced to form the piperazine ring. rsc.org

Reductive Cyclization of Dioximes : A more modern approach involves the conversion of a primary amine into a bis(oximinoalkyl)amine, followed by a catalytic reductive cyclization to yield the piperazine ring. mdpi.com

Reduction of Pyrazines : The catalytic hydrogenation of pyrazines or their salts is another viable, though less common, route to the saturated piperazine core. researchgate.netrsc.org

The most direct methods for synthesizing this compound involve creating a carbon-nitrogen bond between the piperazine ring and the 3-bromophenyl group. The two principal strategies for achieving this are nucleophilic aromatic substitution and palladium-catalyzed coupling. nih.gov

Nucleophilic Aromatic Substitution (SNAr) involves the attack of a nucleophile, in this case piperazine, on an aromatic ring, replacing a leaving group. numberanalytics.com For this reaction to proceed efficiently, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups (like nitro or cyano groups) positioned ortho or para to the leaving group. numberanalytics.comscranton.edu

In the case of 1,3-dibromobenzene (B47543), the ring is not strongly activated, making the SNAr reaction with piperazine challenging under standard conditions. While SNAr is a primary method for producing arylpiperazines from electron-deficient (hetero)arenes, it is generally less efficient for non-activated haloarenes like bromobenzene (B47551) derivatives compared to metal-catalyzed methods. nih.govmdpi.com

The Buchwald-Hartwig amination reaction has become the most prominent and versatile method for the synthesis of N-arylpiperazines. nih.govnih.gov This palladium-catalyzed cross-coupling reaction allows for the efficient formation of a C-N bond between an aryl halide (or triflate) and an amine. researchgate.net To synthesize this compound, the reaction is typically performed between 1,3-dibromobenzene and piperazine, or 3-bromoaniline and a protected piperazine derivative.

A key challenge is achieving mono-arylation of the symmetrical piperazine molecule. Using a large excess of piperazine can favor the desired product, but this is often inefficient. A common strategy is to use N-Boc-piperazine, which protects one of the nitrogen atoms, ensuring only one arylation event occurs. The Boc protecting group can then be removed under acidic conditions. nih.gov The reaction generally requires a palladium source, a phosphine (B1218219) ligand, and a base.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Piperazine (1 equiv) | Pd/BINAP | DBU | Toluene (B28343) | Good | nih.gov |

| Aryl Bromide | N-Boc-piperazine | Pd(dba)₂ / BINAP | NaOt-Bu | Toluene | Good | researchgate.net |

| 1,2-Dibromobenzene | o-Phenylenediamine | Pd(OAc)₂ / t-BuXPhos | Et₃N or DBU | DMF | 21-35% (intermediate) | beilstein-journals.org |

| 1-Bromo-7-fluoronaphthalene | 1-Boc-piperazine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | High | researchgate.net |

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring product purity. prismbiolab.com For the synthesis of this compound, particularly via Buchwald-Hartwig amination, several factors are key.

Catalyst and Ligand Selection : The choice of phosphine ligand is critical. Bidentate ligands like BINAP and monodentate, bulky electron-rich ligands like XPhos or t-BuXPhos are commonly employed to facilitate the reductive elimination step and improve catalytic turnover. nih.govresearchgate.netbeilstein-journals.org

Base and Solvent : The choice of base and solvent system is interdependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are frequently used in solvents like toluene. researchgate.net However, systems using cesium carbonate (Cs₂CO₃) in more polar solvents like N-methyl-2-pyrrolidone (NMP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene have also proven effective. nih.gov

Reaction Stoichiometry : The ratio of piperazine to the aryl halide can be adjusted to control the degree of arylation. Using an excess of piperazine favors the mono-substituted product, while a 1:1 ratio of a protected piperazine like N-Boc-piperazine to the aryl halide provides better control.

| Method | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Method A | Acetonitrile (B52724) | Reflux, 72h | 8-15% | tandfonline.com |

| Method B | Dioxane | Reflux, 72h | 30-67% | tandfonline.com |

| Method C | Solvent-free | 140 °C, 30 min | 35-67% | tandfonline.com |

Introduction of the 3-Bromophenyl Moiety

Advanced Synthetic Methodologies for this compound Derivatives

Once synthesized, this compound serves as a versatile scaffold for creating more complex molecules. The two primary handles for derivatization are the secondary amine of the piperazine ring and the bromine atom on the phenyl ring.

The secondary amine can readily undergo N-alkylation or N-acylation reactions. For example, it can be reacted with various electrophiles such as alkyl halides or acid chlorides to introduce new substituents. nih.gov A documented synthesis shows the reaction of this compound with 5-(4-chlorophenyl)-2-furoyl chloride in the presence of triethylamine (B128534) to yield the corresponding amide derivative. prepchem.com Another example involves the alkylation of this compound with 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one to form a complex coumarin (B35378) derivative with high affinity for serotonin (B10506) receptors. nih.gov

The bromine atom is a key functional group for further modification, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions. This allows for the introduction of new aryl, vinyl, or alkynyl groups at the 3-position of the phenyl ring, providing a powerful method for generating extensive chemical diversity from a single intermediate.

| Reactant | Reaction Type | Product Description | Reference |

|---|---|---|---|

| 5-(4-Chlorophenyl)-2-furoyl chloride | N-Acylation | 1-[5-(4-chlorophenyl)-2-furoyl]-4-(3-bromophenyl)-piperazine | prepchem.com |

| 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one | N-Alkylation | Coumarin derivative with a piperazine linker | nih.gov |

| Zinc Porphyrin | Buchwald-Hartwig Amination (on a different substrate) | Porphyrin trimers linked by piperazine | researchgate.netcyberleninka.ru |

Regioselective Functionalization of the Piperazine Ring

The piperazine ring of this compound contains a secondary amine that serves as a primary site for regioselective functionalization. This allows for the introduction of a wide array of substituents, leading to diverse derivatives.

Common strategies for functionalizing the piperazine nitrogen include:

N-Alkylation: The secondary amine can be readily alkylated. For instance, reacting this compound with electrophiles like 4-chloromethyl-2-methylthiazole in the presence of a base such as anhydrous sodium carbonate yields 1-(2-Methylthiazol-4-ylmethyl)-4-(3-bromophenyl)piperazine. prepchem.com

N-Acylation: Acylation of the piperazine nitrogen is another prevalent modification. The reaction of this compound with an acid chloride, such as 5-(4-chlorophenyl)-2-furoyl chloride, in the presence of a base like triethylamine, results in the formation of the corresponding amide, 1-[5-(4-chlorophenyl)-2-furoyl]-4-(3-bromophenyl)-piperazine. prepchem.com

Mannich Reactions: The piperazine ring is a suitable component for Mannich reactions, which enable the incorporation of the piperazine moiety into various molecular scaffolds. mdpi.com

Ring-Opening of Epoxides: The nucleophilic secondary amine can attack epoxides in a regioselective manner, leading to the formation of amino alcohols. This reaction can be promoted using methods like simultaneous ultrasound/microwave irradiation. researchgate.net

These reactions are highly regioselective, almost exclusively occurring at the secondary amine (N-4 position) of the piperazine ring, leaving the nitrogen attached to the phenyl ring (N-1) and the bromophenyl group intact.

Modification of the Bromophenyl Moiety

The bromophenyl group offers a second site for derivatization, primarily through reactions targeting the carbon-bromine bond. The bromine atom can be substituted or eliminated to introduce further diversity into the molecular structure.

Key modification strategies include:

Cross-Coupling Reactions: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds, replacing the bromine with aryl, alkyl, or amino groups.

Reduction: The bromine atom can be removed through reduction reactions, yielding the corresponding phenyl derivative, 1-phenylpiperazine. This can be useful if the bromo-substituent is used as a directing group or for temporary protection during a synthetic sequence.

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound is crucial for applications in medicinal chemistry, where stereochemistry often dictates biological activity. Stereoselective synthesis can be achieved by introducing chirality to the piperazine ring or its substituents.

Approaches for stereoselective synthesis include:

Use of Chiral Starting Materials: A common strategy involves starting with a chiral precursor. For example, a chiral piperazine core can be constructed from optically active amino acids, such as (S)-phenylalanine, which can then be arylated to produce a chiral derivative. clockss.org

Asymmetric Reactions: Stereocenters can be introduced using asymmetric synthesis methods. This can involve the use of chiral catalysts or auxiliaries during key steps, such as the alkylation or acylation of the piperazine ring. nih.gov For instance, the stereoselective reduction of an enamine intermediate can lead to a bicyclic amine with high diastereoselectivity. mdpi.com

Resolution of Racemates: If a racemic mixture of a chiral derivative is synthesized, the individual enantiomers can be separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation.

Analytical Techniques for Structural Elucidation of this compound and its Derivatives

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms.

¹H NMR: In the ¹H NMR spectrum of a this compound derivative, the protons of the piperazine ring typically appear as multiplets in the aliphatic region (around 2.9-3.2 ppm). mdpi.com The protons on the bromophenyl ring produce signals in the aromatic region (approximately 7.0-8.0 ppm), with splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. acs.org

¹³C NMR: The ¹³C NMR spectrum shows distinct signals for the carbon atoms of the piperazine ring, typically in the range of 48-51 ppm. mdpi.com The carbons of the bromophenyl ring appear in the aromatic region (around 115-150 ppm), with the carbon atom directly attached to the bromine showing a characteristic chemical shift. acs.orgnih.gov

Table 1: Representative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

| ¹H | 2.9 - 3.2 | Multiplets, Piperazine ring protons mdpi.com |

| ¹H | 7.0 - 8.0 | Multiplets, Bromophenyl ring protons acs.org |

| ¹³C | 48 - 51 | Piperazine ring carbons mdpi.com |

| ¹³C | 115 - 150 | Bromophenyl ring carbons acs.org |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum is characterized by:

A molecular ion peak (M⁺) at m/z 240 and m/z 242, with a roughly 1:1 intensity ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. nih.gov

A base peak, often observed at m/z 198/200, corresponding to the loss of a C₂H₄N fragment (a loss of 42 Da) from the piperazine ring. nih.gov

A characteristic ion at m/z 56, representing the C₃H₆N⁺ fragment from the piperazine ring. nih.gov

Other fragment ions containing the bromophenyl moiety, such as C₆H₄Br⁺ at m/z 155/157. nih.gov

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com

Table 2: Key Mass Spectrometry Fragments for Bromophenylpiperazines

| m/z Value | Ion Fragment | Description |

| 240 / 242 | [C₁₀H₁₃BrN₂]⁺ | Molecular Ion (M⁺) nih.gov |

| 198 / 200 | [M - C₂H₄N]⁺ | Base Peak, loss from piperazine ring nih.gov |

| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation nih.gov |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragment nih.gov |

Chromatographic Methods (e.g., GC-MS, LC-MS/MS)

Chromatographic methods are essential for separating this compound from impurities, reaction mixtures, or complex matrices, and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable phenylpiperazine derivatives. mdma.ch A typical GC-MS method involves a capillary column (e.g., HP-1 or DB-5ms), helium as the carrier gas, and a temperature-programmed oven. nih.govmdma.chscholars.direct The mass spectrometer is operated in electron ionization (EI) mode, allowing for the collection of mass spectra that can be compared to spectral libraries for identification. nih.govmdma.ch

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method for analyzing piperazine derivatives, especially in complex samples. scienceasia.org The separation is typically performed on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid to improve peak shape. mdpi.comscienceasia.org Detection is achieved using a mass spectrometer, often a triple quadrupole, in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification. scienceasia.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: the bromophenyl group and the piperazine ring.

The spectrum is characterized by several key regions:

N-H Stretching: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine within the piperazine ring.

C-H Aromatic Stretching: Sharp peaks appearing just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring. In a related bromophenylpiperazine derivative, the aromatic C-H stretch was observed at 3040 cm⁻¹. mdpi.com

C-H Aliphatic Stretching: Strong absorption bands are present in the 2800-3000 cm⁻¹ range, which are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (B1212753) (-CH₂) groups of the piperazine ring. For a similar structure, these aliphatic C-H stretches were found at 2883 cm⁻¹ and 2831 cm⁻¹. mdpi.com

C-N Stretching: The stretching vibrations for the aryl-amine (C-N) and aliphatic amine (C-N) bonds typically occur in the 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

C-Br Stretching: The presence of the bromine atom on the phenyl ring is confirmed by a characteristic absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

The following table summarizes the expected and observed characteristic IR absorption bands for this compound and its relatives.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Reference Data (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | 3040 mdpi.com |

| Piperazine Ring | C-H Stretch (Aliphatic) | 2800 - 3000 | 2883, 2831 mdpi.com |

| Aromatic Ring | C=C Bending | 1450 - 1600 | |

| Piperazine Ring | N-H Bending | 1490 - 1580 | |

| Aryl-Amine | C-N Stretch | 1250 - 1360 | |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 | |

| Brominated Phenyl | C-Br Stretch | 500 - 600 |

Table 1: Characteristic Infrared Spectroscopy Data.

Elemental Analysis

Elemental analysis provides the percentage composition of elements within the compound, serving as a fundamental test of purity and confirming the molecular formula. For this compound, the molecular formula is C₁₀H₁₃BrN₂. nih.govfda.gov The theoretical elemental composition is calculated based on its molecular weight of 241.13 g/mol . nih.govfda.gov

The calculated percentages for each element are detailed in the table below. These theoretical values are the benchmark against which experimentally determined values are compared to verify the empirical formula of a synthesized sample.

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 49.81% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.43% |

| Bromine | Br | 79.904 | 1 | 79.904 | 33.14% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.62% |

| Total | 241.132 | 100.00% |

Table 2: Theoretical Elemental Analysis of this compound.

Pharmacological Investigations of 1 3 Bromophenyl Piperazine and Analogues

Neuropharmacological Profiling and Receptor Interactions

The piperazine (B1678402) moiety is a key structural feature that enables these compounds to bind effectively to neurotransmitter receptors, influencing signaling pathways involved in mood regulation. vulcanchem.com Arylpiperazine derivatives, in particular, are known to interact with a variety of monoamine receptors, including serotonin (B10506) (5-HT) receptors. acs.org

Research has demonstrated that analogues of 1-(3-bromophenyl)piperazine exhibit high affinity for the 5-HT1A receptor. For instance, a derivative, 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one, showed a high affinity with a Ki value of 0.78 nM. mdpi.com The presence of a bromo substituent in the meta position of the phenyl ring has been shown to increase affinity for the 5-HT1A receptor. mdpi.com

Interestingly, some derivatives act as weak partial agonists at the 5-HT1A receptor. mdpi.com For example, 5-(4-(4-(3-bromophenyl)piperazin-1-yl)ethoxy)-4,7-dimethyl-2H-chromen-2-one was identified as a weak partial agonist. mdpi.com In contrast, other studies have aimed to develop potent and selective antagonists for postsynaptic 5-HT1A receptors, with some compounds showing over 10-fold selectivity for 5-HT1A versus α1-adrenergic receptors. nih.gov The functional activity of these compounds, whether agonistic or antagonistic, can be influenced by structural modifications. For example, replacing a methoxy (B1213986) group with a bromine atom has been shown to significantly increase affinity. researchgate.net

Table 1: 5-HT1A Receptor Binding Affinities of this compound Analogues

| Compound | Ki (nM) | Functional Activity |

|---|---|---|

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.78 mdpi.com | Not specified |

| 5-(4-(4-(3-bromophenyl)piperazin-1-yl)ethoxy)-4,7-dimethyl- 2H-chromen-2-one | Not specified | Weak Partial Agonist mdpi.com |

| Analogue with bromo substituent at meta position | Increased affinity mdpi.com | Not specified |

| Analogue with methoxy group replaced by bromine | Significant increase in affinity researchgate.net | Not specified |

The 5-HT2C receptor is another important target for arylpiperazine derivatives. Some compounds have been designed as selective 5-HT2C receptor ligands. unisi.itresearchgate.net For example, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), a related arylpiperazine, is a known 5-HT2C receptor agonist. nih.gov While specific binding data for this compound at the 5-HT2C receptor is not extensively detailed in the provided results, the general class of arylpiperazines is recognized for its interaction with this receptor subtype. researchgate.netnih.gov The development of selective 5-HT2C ligands is an active area of research for potential therapeutic applications. unisi.itresearchgate.netresearcher.life

Beyond 5-HT1A and 5-HT2C receptors, arylpiperazine derivatives can interact with other serotonin receptor subtypes. For instance, some analogues have been evaluated for their affinity at 5-HT2A receptors. mdpi.comresearchgate.net One study found that a derivative containing the (3-bromophenyl)piperazin-1-yl moiety was able to bind to the 5-HT2A receptor with high affinity. mdpi.com It is important to note that many simple arylpiperazines, like 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are non-selective and can bind to multiple 5-HT receptor subtypes with less than 10-fold selectivity. acnp.org

The interaction of this compound analogues extends to the dopaminergic system, with a particular focus on the D4 receptor. The D4 receptor has garnered interest as a target for various central nervous system conditions. nih.govacs.org

Studies on related arylpiperazine compounds have shown high affinity for the D4 receptor. For instance, certain compounds have demonstrated high selectivity for the D4 receptor over other dopamine (B1211576) receptor subtypes like D2 and D3. chemrxiv.orgacs.org The length of an alkyl linker chain in these molecules can significantly influence their selectivity for D4 over D2 and D3 receptors. chemrxiv.org While direct binding data for this compound at the D4 receptor is not explicitly provided, the structural class it belongs to is known to produce potent D4 receptor ligands. nih.govchemrxiv.org

Table 2: Dopamine Receptor Selectivity of Arylpiperazine Analogues

| Receptor Subtype | Binding Affinity/Selectivity |

|---|---|

| D4 | High affinity and selectivity in some analogues chemrxiv.orgacs.org |

| D2 | Lower affinity compared to D4 in selective compounds chemrxiv.orgacs.org |

| D3 | Lower affinity compared to D4 in selective compounds chemrxiv.orgacs.org |

The influence of this compound and its analogues on the noradrenaline system is also an area of investigation. Some piperazine derivatives have been developed as modulators of norepinephrine (B1679862) (NE) activity and monoamine reuptake. google.com A specific analogue, 1-ethyl-4-(3-(bromo)phenyl)piperazine (m-bromo PEP), has been studied for its effects related to the cholinergic anti-inflammatory pathway, which can be modulated by neurotransmitters like norepinephrine. nih.gov This suggests a potential indirect influence on noradrenergic signaling pathways. However, direct binding affinities and functional data for this compound at noradrenaline receptors are not extensively detailed in the provided search results.

Monoamine Transporter Interactions (Reuptake Inhibition and Release Stimulation)

Phenylpiperazine (PP) analogs are known to interact with the human monoamine transporters, which include the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (hNET). nih.govnih.gov These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft. nih.govnih.gov Research on a range of PP analogs has shown that they can both inhibit the reuptake of monoamines and stimulate their release through these transporters. nih.gov

The nature of the substituent on the phenyl ring plays a crucial role in determining the selectivity and potency of these interactions. nih.gov For instance, the analog 1-(4-Bromophenyl)piperazine has been demonstrated to inhibit the reuptake of the monoamine neurotransmitters serotonin and dopamine. biosynth.combiosynth.com Similarly, 1-(3-chlorophenyl)piperazine (mCPP), an analog where bromine is replaced by chlorine at the same position, is known to inhibit the reuptake of dopamine and other monoamines by blocking their respective transport complexes. researchgate.net

Inhibition of Serotonin-3H Binding

This compound has been specifically identified as an inhibitor of serotonin-3H ([³H]5-HT) binding. scbt.com This activity was demonstrated in vitro, where the compound showed inhibition of [³H]5-HT binding to rat brain membranes. cymitquimica.comchemicalbook.com This finding indicates a direct interaction between this compound and serotonin receptors. The hydrochloride salt form of the compound is often used in these studies to improve stability and solubility. cymitquimica.com Related phenylpiperazine analogs, such as 1-(m-trifluoromethylphenyl)-piperazine, have also been shown to inhibit the specific binding of tritiated serotonin to rat brain membranes, suggesting this is a characteristic activity for this class of compounds. nih.gov

Biological Activity and Therapeutic Potential

The interactions of this compound and its analogs with serotonin and dopamine systems suggest potential for a range of therapeutic applications, from central nervous system disorders to oncology. cymitquimica.com

Antidepressant and Anxiolytic Research

The piperazine moiety is a common scaffold in drugs targeting central nervous system disorders. semanticscholar.org Phenylpiperazine derivatives, in particular, have been a focus of antidepressant and anxiolytic research due to their ability to modulate serotonergic and dopaminergic systems. cymitquimica.comgoogle.com The mechanism of action for many antidepressants involves the inhibition of serotonin reuptake, and compounds like this compound fit this profile. google.comgoogle.com

The close analog, 1-(3-chlorophenyl)piperazine (mCPP), is an active metabolite of the antidepressant drug trazodone (B27368), which is noted for its anxiolytic efficacy. ebi.ac.ukncats.io This suggests that the 1-(3-halophenyl)piperazine structure contributes to these therapeutic effects. ebi.ac.uk Research has explored various phenyl-piperazine derivatives for the treatment of affective disorders, including depression and anxiety, with some compounds showing a combined effect of serotonin reuptake inhibition and 5-HT₂C receptor modulation, which may lead to a faster onset of antidepressant action. google.comgoogle.com The potential for piperazine derivatives to act as serotonin agonists is a key factor in their investigation as anxiolytics and antidepressants. ebi.ac.uk

Anticancer and Cytotoxic Activity Studies

The piperazine ring is a privileged scaffold in medicinal chemistry and has been incorporated into numerous anticancer drug candidates. tandfonline.comresearchgate.net Derivatives containing this moiety have been evaluated for cytotoxic activity against a wide array of human cancer cell lines. tandfonline.com The addition of a piperazine group to other molecules can enhance physicochemical properties like water solubility and oral bioavailability, which are advantageous for drug development. researchgate.net

While specific cytotoxicity data for this compound is not extensively detailed in the reviewed literature, studies on closely related analogs highlight the potential contribution of the bromophenyl-piperazine structure to anticancer activity. The presence of a halogen atom, such as bromine or chlorine, on a phenyl ring attached to a heterocyclic structure is often associated with potent cytotoxic effects.

For example, a series of ciprofloxacin-based compounds featuring a substituted benzyl (B1604629) group were tested against human cancer cell lines, including A549 (lung) and SKOV-3 (ovarian). nih.gov Within this series, the 4-bromo-benzyl analog proved to be the most potent against the A549 cell line. nih.gov In another study, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives featuring a bromophenyl group exhibited strong cytotoxicity against multiple cancer cell lines, including A549, with IC₅₀ values in the low micromolar range. nih.gov Similarly, various other piperazine-containing hybrids have shown significant cytotoxic activity against cell lines like A549, HCT-116 (colon), and SKOV-3 (ovarian). researchgate.netmdpi.comnih.gov

Table 1: In vitro Cytotoxicity of Bromophenyl-Containing Analogs

| Compound Series | Analog | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Ciprofloxacin-based analogs | 4-bromo-benzyl analog (1i) | A549 (Lung) | Potent Activity Reported | nih.gov |

| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | Bromophenyl substituted derivatives (29i–k) | A549 (Lung) | 0.77–3.43 | nih.gov |

| MCF-7 (Breast) | 0.77–3.43 | nih.gov |

Conventional chemotherapeutic agents often induce apoptosis (programmed cell death) in cancer cells. mdpi.com However, research has increasingly focused on other forms of regulated cell death, including necroptosis, as alternative mechanisms to overcome chemoresistance. mdpi.comufg.br Necroptosis is a form of regulated necrosis that can be initiated by death receptors like tumor necrosis factor receptor 1 (TNFR1). binasss.sa.cr The signaling pathway involves the activation of receptor-interacting protein kinase-1 (RIPK1) and receptor-interacting protein kinase-3 (RIPK3), which form a complex called the necrosome. binasss.sa.cr Activated RIPK3 then phosphorylates and activates mixed lineage kinase domain-like pseudokinase (MLKL), which translocates to the plasma membrane, disrupting its integrity and causing cell death. binasss.sa.crmdpi.com

Studies on novel piperazine-containing compounds have demonstrated their ability to induce necroptosis in cancer cells. For instance, the compound LQFM018, a piperazine derivative, was found to trigger cell death in K562 leukemic cells through a necroptotic pathway. ufg.br This was evidenced by an increase in the expression of TNFR1 and the mRNA levels of CYLD (a deubiquitinating enzyme that promotes necrosome formation), without significant activation of apoptotic caspases. ufg.br This suggests that piperazine-based compounds can be designed to specifically trigger necroptosis, offering a promising strategy for cancer therapy, particularly for tumors that are resistant to apoptosis. ufg.br

Compound Names

Antimicrobial and Antibacterial Investigations

The piperazine scaffold is a significant structural motif in medicinal chemistry, and its derivatives have been extensively investigated for their potential as antimicrobial and antibacterial agents. ijpras.com The incorporation of a piperazine ring is a common strategy in the development of new therapeutic agents due to its wide range of biological activities. ijpras.comresearchgate.net

Research into derivatives of this compound has yielded compounds with notable activity against various bacterial strains. In one study, a series of new urea (B33335) and thiourea (B124793) derivatives of piperazine were synthesized. Among them, a 3-bromophenyl substituted thiourea derivative, 8f , was noted for its potent antimicrobial activity. nih.gov Another study focused on the synthesis of (4-benzhydryl-piperazin-1-yl)-(3-bromo-phenyl)-methanone, highlighting the continued exploration of bromophenyl-piperazine structures in the search for novel antimicrobial agents. tandfonline.com

Broader studies on piperazine derivatives further underscore their potential. For instance, novel Mannich bases derived from different piperazine derivatives have shown significant activity against Gram-positive bacteria, including staphylococci, Micrococcus, and Bacillus species, as well as against selected Gram-negative bacteria. nih.govnih.gov Similarly, the synthesis of N-aryl/aralkyl acetamides incorporating a piperazine moiety has led to molecules active against various Gram-positive and Gram-negative bacterial strains. researchgate.net The consistent emergence of piperazine derivatives in antimicrobial screenings confirms the importance of this structural class in the development of new antibacterial drugs. ijpras.comderpharmachemica.com

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound Name/Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 3-Bromophenyl substituted thiourea derivative (8f ) | Various bacteria | Exhibited potent antimicrobial activity. | nih.gov |

| (4-Benzhydryl-piperazin-1-yl)-(3-bromo-phenyl)-methanone | Not specified | Synthesized as part of a search for novel antimicrobial agents. | tandfonline.com |

| Piperazine-derived Mannich bases | Gram-positive and Gram-negative bacteria | Showed significant activity against staphylococci, Micrococcus, Bacillus, and some Enterobacteriaceae. | nih.govnih.gov |

| 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides | Gram-positive and Gram-negative bacteria | All synthesized molecules were active against the tested strains. | researchgate.net |

Antiviral Research

The piperazine heterocycle is a key component in a number of compounds investigated for antiviral properties. arabjchem.orgnih.gov Its structural features allow for interactions that can inhibit viral replication, making it a valuable scaffold in antiviral drug discovery. nih.gov

A notable example involving a this compound analogue is a study on new febuxostat (B1672324) derivatives. A 3-bromophenyl substituted thiourea compound (8f ) demonstrated promising antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov This finding highlights the potential of incorporating the 3-bromophenylpiperazine moiety into more complex structures to achieve specific biological activities.

The broader field of piperazine derivatives has seen significant research in antiviral applications. arabjchem.org For example, piperazine-containing indole (B1671886) derivatives have been identified as potent anti-HIV agents. arabjchem.org Other research has focused on designing 1,3,5-triazine (B166579) derivatives with piperazine structures to target the Potato Virus Y (PVY), with several compounds showing potent antiviral effects. mdpi.com A series of trisubstituted piperazine derivatives were also developed as noncovalent inhibitors of the SARS-CoV-2 main protease, with some showing improved antiviral activity in cell-based assays. acs.org These studies collectively affirm the utility of the piperazine core in generating novel candidates for antiviral therapy. nih.govmdpi.com

Table 2: Antiviral Activity of Selected Piperazine Derivatives

| Compound Name/Class | Target Virus | Key Findings | Reference(s) |

|---|---|---|---|

| 3-Bromophenyl substituted thiourea derivative (8f ) | Tobacco Mosaic Virus (TMV) | Exhibited promising antiviral activity. | nih.gov |

| Piperazine containing indole derivatives | Human Immunodeficiency Virus (HIV-1) | Displayed promising in vitro antiviral activities. | arabjchem.org |

| 1,3,5-Triazine derivatives with piperazine structures | Potato Virus Y (PVY) | Several compounds showed potent anti-PVY activity. | mdpi.com |

| Trisubstituted piperazine derivatives | SARS-CoV-2 | Acted as noncovalent inhibitors of the main protease with cellular antiviral activity. | acs.org |

Anti-inflammatory Properties

Piperazine derivatives are recognized for their potential as anti-inflammatory agents, a property attributed to their interaction with various biological targets involved in inflammatory pathways. researchgate.netthieme-connect.comjrespharm.com Research has explored how modifications to the piperazine structure, including the addition of a bromophenyl group, can influence this activity. nih.govmdpi.com

A study on an analogue, 1-ethyl-4-(3-(bromo)phenyl)piperazine (m-bromo PEP), identified it as a silent agonist of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net This compound was found to reduce the numbers of pro-inflammatory bone marrow-derived monocytes/macrophages and significantly decrease their production of cytokines. nih.govresearchgate.net

Other research efforts have focused on synthesizing new series of compounds for evaluation. One such study involved the creation of pyrrolo[3,4-c]pyrrole (B14788784) derivatives, using 1-(p-bromophenyl)piperazine as a starting material, to develop new anti-inflammatory agents. nih.govmdpi.com Another investigation synthesized pyridazinone derivatives, some incorporating a piperazine moiety, and tested them for anti-inflammatory effects, with some compounds showing potent activity. cu.edu.eg These studies indicate that the bromophenylpiperazine scaffold is a promising base for developing novel molecules with anti-inflammatory properties. nih.govmdpi.com

Table 3: Anti-inflammatory Activity of Selected 1-(Bromophenyl)piperazine Analogues

| Compound Name | Mechanism/Target | Key Findings | Reference(s) |

|---|---|---|---|

| 1-Ethyl-4-(3-(bromo)phenyl)piperazine (m-bromo PEP) | α7 nAChR silent agonist | Reduced pro-inflammatory cell numbers and cytokine production. | nih.govresearchgate.net |

| 4,6-dimethyl-5-phenyl-2{[4-(p-bromophenyl)-1-piperazinyl]methyl}pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (2a ) | Not specified | Synthesized as a potential anti-inflammatory agent. | mdpi.com |

| 2-[2-hydroxy-3-(4-(p-bromophenyl)-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole derivative (3b ) | COX/LOX inhibition | Synthesized and evaluated for dual inhibitory activity against COX and LOX enzymes. | nih.gov |

PPARβ/δ Ligand Research

The peroxisome proliferator-activated receptor β/δ (PPARβ/δ) is a nuclear receptor that has emerged as a potential pharmacological target for various diseases. nih.govresearchgate.net Research has led to the discovery of piperazine-containing compounds that can modulate the activity of this receptor.

One significant finding in this area is the development of (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172) . nih.govacs.org This compound was identified as a novel, selective PPARβ/δ ligand with a high binding affinity (IC₅₀ = 27 nM). nih.govacs.orgmedchemexpress.com Functionally, DG172 acts as an inverse agonist, meaning it inhibits the receptor's activity. nih.govresearchgate.net It was shown to selectively inhibit the agonist-induced activity of PPARβ/δ, enhance the recruitment of transcriptional corepressors, and down-regulate the transcription of the PPARβ/δ target gene Angptl4 in mouse myoblasts with an IC₅₀ of 9.5 nM. nih.govacs.org

The ability of DG172 and a structurally divergent inverse agonist, ST247, to inhibit the invasion of human breast cancer cells has been linked to their function as inhibitory PPARβ/δ ligands. nih.gov This research demonstrates that the bromophenylpiperazine chemical space can yield potent and selective modulators of nuclear receptors like PPARβ/δ.

Table 4: Activity of DG172, a 1-(Bromophenyl)piperazine Analogue, on PPARβ/δ

| Compound Name | Target | Activity Type | IC₅₀ (Binding Affinity) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172) | PPARβ/δ | Inverse Agonist | 27 nM | Selectively inhibits PPARβ/δ, enhances corepressor recruitment, and down-regulates the target gene Angptl4. | nih.govacs.orgmedchemexpress.comnih.gov |

Enzyme Inhibition Studies (e.g., LpxH, PHGDH)

The inhibition of essential bacterial enzymes is a cornerstone of antibiotic development. The enzyme LpxH, which is crucial for the biosynthesis of lipid A in most Gram-negative bacteria, has been identified as a promising target for new antibiotics. nih.gov

In the search for LpxH inhibitors, researchers synthesized and tested a series of analogues of a lead compound known as AZ1. This investigation involved coupling various commercially available m-substituted phenyl piperazines with 1-acetyl-5-indolinesulfonyl chloride. nih.gov Among the tested analogues, the m-bromophenyl piperazine analogue (JH-LPH-06) demonstrated the most potent inhibition of LpxH activity, inhibiting 74% of the enzyme's activity at a concentration of 1 µM. nih.gov This result was the strongest among the analogues tested, highlighting the significance of the m-bromo substitution on the phenyl ring for potent LpxH inhibition. Other related analogues also showed useful levels of inhibitory activity, providing valuable structure-activity relationship (SAR) insights for the development of future LpxH-targeting antibiotics. nih.gov

Table 5: LpxH Inhibition by this compound Analogue

| Compound Name | Target Enzyme | Key Finding | Reference(s) |

|---|---|---|---|

| m-Bromophenyl piperazine analogue of AZ1 (JH-LPH-06) | LpxH | Showed the strongest inhibition among tested analogues, inhibiting 74% of LpxH activity at 1 µM. | nih.gov |

In Vivo Pharmacological Studies

Animal Models for Central Nervous System Effects

Phenylpiperazine derivatives are well-known for their interactions with the central nervous system (CNS), often engaging with neurotransmitter systems like serotonin and dopamine. vulcanchem.comresearchgate.net The compound This compound hydrochloride has been specifically identified as an inhibitor of serotonin-3H binding to rat brain membranes in vitro, suggesting it possesses CNS activity. scbt.comcymitquimica.com

While direct in vivo CNS studies on this compound are not extensively detailed in the provided context, research on closely related analogues provides strong indications of the potential effects. For instance, studies on piperazine derivatives have shown significant antidepressant-like effects in animal models. vulcanchem.com

Furthermore, the analogue 1-ethyl-4-(3-(bromo)phenyl)piperazine (m-bromo PEP) was studied in an animal model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE). nih.govresearchgate.net In this model, the compound was found to significantly ameliorate the disease, showcasing a tangible in vivo effect related to neuroinflammation. nih.govresearchgate.net These findings, combined with the known ability of piperazine compounds to modulate monoamine neurochemical pathways, suggest that this compound and its derivatives are strong candidates for exhibiting a range of effects in animal models of CNS disorders. researchgate.net

Table 6: In Vivo Studies of a this compound Analogue

| Compound Name | Animal Model | Condition | Key Findings | Reference(s) |

|---|---|---|---|---|

| 1-Ethyl-4-(3-(bromo)phenyl)piperazine (m-bromo PEP) | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Significantly ameliorated disease manifestation. | nih.govresearchgate.net |

Preclinical Efficacy Studies

Preclinical in vivo and in vitro studies on analogues of this compound have revealed a broad range of biological activities, from anticancer and anti-infective properties to effects on the central nervous system.

Anticancer Activity:

The arylpiperazine scaffold is a key component in the development of novel anticancer agents. mdpi.com Research has demonstrated the anti-proliferative activity of various derivatives across different cancer cell lines. For instance, a series of arylpiperazine derivatives were synthesized and evaluated for their efficacy against prostate cancer cell lines, with some compounds showing potent cytotoxic activities. mdpi.com One study focused on naftodil-based arylpiperazine hybrids, testing them against prostate cancer cells (PC-3, LNCaP, and DU145) and comparing their cytotoxicity to non-cancerous human prostate cells. niscpr.res.in Other research has explored the hybridization of arylpiperazine derivatives for activity against lung, cervical, breast, and gastric carcinoma cell lines. niscpr.res.in

In a study of sarsasapogenin-piperazine derivatives, significant inhibitory effects against several tumor cell lines were observed. One derivative, in particular, demonstrated potent toxicity against the A549 lung cancer cell line with an IC₅₀ value of 1.70 µM, which was more active than the positive controls timosaponin A-III and 5-fluorouracil. rjptonline.org

Table 1: In Vitro Anticancer Efficacy of Selected Arylpiperazine Analogues

| Compound Name | Cancer Cell Line | Efficacy Measurement | Result |

|---|---|---|---|

| Sarsasapogenin-piperazine derivative 45 | A549 (Lung) | IC₅₀ | 1.70 µM rjptonline.org |

| Berberine-piperazine derivative 47b | HeLa (Cervical) | IC₅₀ | 3.983 ± 0.07 µg/mL rjptonline.org |

| Berberine-piperazine derivative 47c | HeLa (Cervical) | IC₅₀ | 5.782 ± 0.55 µg/mL rjptonline.org |

| Phenylpiperidine derivative 28 | LNCaP (Prostate) | IC₅₀ | Moderate Activity mdpi.com |

Anti-Infective Activity:

Analogues of this compound have also been investigated for their potential to treat infectious diseases. In a murine model of acute toxoplasmosis, a derivative, compound 3, was highly effective in controlling the infection caused by a virulent strain of Toxoplasma gondii. This compound improved survival in a dose-dependent manner in mice infected with the parasite.

Analgesic Activity:

A series of arylpiperazine derivatives were evaluated for analgesic properties in mouse models. Two compounds, 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (18) and 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone (19) , showed significant analgesic effects in both writhing and hot plate tests. nih.gov Compound 18 demonstrated over 70% inhibition in the writhing test at doses of 10, 20, and 40 mg/kg and was also effective in models of formalin-induced and neuropathic pain without causing sedative side effects. nih.gov

Table 2: Preclinical Analgesic Efficacy of Selected Arylpiperazine Analogues in Mice

| Compound | Test Model | Efficacy Measurement | Result |

|---|---|---|---|

| Compound 18 | Acetic acid-induced writhing | % Inhibition | 78.7% (at 40 mg/kg) nih.gov |

| Compound 19 | Acetic acid-induced writhing | % Inhibition | 75.2% (at 10 mg/kg) nih.gov |

| Compound 18 | Hot plate test | Latency Increase | 116.0% nih.gov |

Pharmacokinetic Profiles in Preclinical Models

A detailed pharmacokinetic study was conducted on CDRI-93/478 , an anti-ischemic and anti-hypertensive arylpiperazine derivative, in male Sprague-Dawley rats. nih.gov Following oral administration, the compound was rapidly absorbed and exhibited a good bioavailability of approximately 70%. nih.gov The study revealed linear pharmacokinetics over the tested dose range, characterized by low clearance and a high volume of distribution. nih.gov Interestingly, the compound showed a double-peak phenomenon in its plasma concentration profile, which could be attributed to its high water solubility, regional differences in gastrointestinal absorption, or enterohepatic recirculation. nih.gov Urinary excretion was found to be a minor elimination pathway. nih.gov

Table 3: Pharmacokinetic Parameters of CDRI-93/478 in Rats (Oral Dose)

| Parameter | 2 mg/kg Dose | 8 mg/kg Dose |

|---|---|---|

| Bioavailability (%) | 69.9 ± 5.1 | 69.9 ± 5.1 |

| Absorption Rate (ka) | >0.58 h⁻¹ | Not Reported |

Furthermore, research into deuterated analogues has shown promising pharmacokinetic modifications. In murine models, deuterated piperazines, such as analogues of 1-(4-bromophenyl)piperazine, have been observed to exhibit approximately 30% higher brain-to-plasma ratios, suggesting enhanced central nervous system penetration. vulcanchem.com This strategy of isotopic labeling can significantly alter metabolic stability. vulcanchem.com

Structure Activity Relationship Sar Studies of 1 3 Bromophenyl Piperazine Analogues

Impact of Bromine Position on Biological Activity

The position of the bromine atom on the phenyl ring of phenylpiperazine analogues is a critical determinant of their affinity and activity at various receptors, particularly serotonin (B10506) receptors. Research indicates that the placement of a halogen, such as bromine, at the meta-position (position 3) is often favorable for high affinity.

Studies on a series of coumarin (B35378) derivatives incorporating a bromophenylpiperazine moiety have highlighted the significance of the bromine's location. For instance, a derivative featuring 1-(3-bromophenyl)piperazine showed a high affinity for the 5-HT1A receptor, with a Ki value of 0.78 nM. mdpi.com This affinity was significantly higher than that of an analogue where the bromine was replaced by a methoxy (B1213986) group at the same position, which had a Ki of 12.9 nM. mdpi.com

The ortho-position (position 2) and para-position (position 4) also influence biological activity, though often to a different extent. In one study, a compound with a bromine atom at the para-position also demonstrated high affinity for the 5-HT1A receptor (Ki = 1.40 nM). mdpi.com However, other research has emphasized that substituents at the ortho or meta positions generally have a more decisive effect on the affinity for 5-HT1A receptors. nih.gov For example, the introduction of a chloro substituent at the ortho position or a bromo substituent at the meta position was found to increase affinities for the 5-HT1A receptor. mdpi.com

In a different context, when evaluating inhibitors for the bacterial enzyme LpxH, the m-bromophenyl piperazine (B1678402) analogue demonstrated the most potent inhibition among several tested analogues. nih.gov This underscores that the optimal positioning of the bromine substituent is target-dependent.

Interactive Table 1: Impact of Halogen Position on 5-HT1A Receptor Affinity

Below is an interactive table summarizing the binding affinities (Ki) of different halogen-substituted phenylpiperazine derivatives.

Modifications to the Phenyl Ring and Their Effects on Receptor Binding and Efficacy

Beyond the position of the bromine atom, the introduction of other substituents onto the phenyl ring significantly alters the pharmacological profile of this compound analogues. SAR studies have explored a range of modifications to understand the electronic and steric requirements for optimal receptor interaction.

The nature of the substituent is crucial. For example, replacing the meta-bromo group with a meta-methoxy group in a series of coumarin derivatives led to a dramatic decrease in affinity for the 5-HT1A receptor, with the Ki value dropping from 0.78 nM to 12.9 nM. mdpi.com This suggests that the electronic properties and potential for halogen bonding of bromine are important for this specific interaction. ump.edu.pl In contrast, replacing an ortho-chloro substituent with an ortho-methoxy group resulted in a similar affinity, indicating that in some positions, steric bulk may be a more defining factor than electronic effects. mdpi.com

The introduction of electron-withdrawing groups like nitro (-NO2) or electron-donating groups like methoxy (-OCH3) at various positions has been investigated. In one series of coumarin-piperazine analogues, introducing -NO2 and -OCH3 groups at the para position of the phenyl ring resulted in a lower affinity for both 5-HT1A and D2A receptors compared to the unsubstituted phenyl compound. scienceopen.com This highlights the sensitivity of the receptor binding pocket to the electronic landscape of the phenyl ring.

Studies comparing monocyclic arylpiperazines with more complex, fused-ring systems (like quinolinyl) have shown that the larger aromatic systems can lead to higher affinity. For instance, certain monocyclic arylpiperazines, including those with a meta-chloro group, bind to 5-HT3 receptors, but their affinity is at least an order of magnitude lower than that of quipazine, which features a quinoline (B57606) ring. nih.gov

Interactive Table 2: Effect of Phenyl Ring Modifications on 5-HT1A Receptor Affinity

This table details how different substituents on the phenyl ring of arylpiperazine derivatives influence their binding affinity for the 5-HT1A receptor.

Substitutions on the Piperazine Nitrogen Atoms and Resulting Pharmacological Changes

The piperazine ring in 1-arylpiperazines contains two nitrogen atoms, N1 and N4. While N1 is attached to the (bromo)phenyl group, the N4 nitrogen is a common site for modification to tune the pharmacological properties of the molecule. The substituent at N4 can influence everything from receptor affinity and selectivity to pharmacokinetic properties.

The N4 nitrogen itself is considered a key feature for binding to certain receptors, such as the 5-HT3 receptor. nih.gov Attaching different chemical moieties to this nitrogen can lead to significant changes in biological activity. For example, attaching a cyclopropyl (B3062369) group to the N4 nitrogen of this compound creates 3-(3-Bromophenyl)-1-cyclopropylpiperazine. The cyclopropyl group adds molecular rigidity, which can influence the compound's three-dimensional conformation, potentially leading to improved binding affinity and selectivity for its biological targets.

In contrast, simple alkyl substitutions, such as a methyl group, may have a minimal effect on binding at some receptors. For the 5-HT3 receptor, N-methyl substituents were found to have little impact on binding affinity. nih.gov

More complex substitutions are common in drug design. In many potent ligands, the N4 nitrogen is connected via an alkyl chain to another cyclic or aromatic structure. For example, highly potent 5-HT1A receptor ligands have been synthesized by linking the N4-piperazine nitrogen of a (3-bromophenyl)piperazine moiety to a coumarin scaffold via a four-carbon butoxy linker. mdpi.com The length and nature of this linker, combined with the terminal group, are crucial for achieving high affinity. nih.gov

Interactive Table 3: Influence of N4-Piperazine Substituents on Biological Activity

This table summarizes the effects of various substituents at the N4 position of the piperazine ring on the compound's pharmacological profile.

Conformational Analysis and Molecular Modeling in SAR

Conformational analysis and molecular modeling are indispensable tools in modern SAR studies, providing a three-dimensional understanding of how a ligand interacts with its receptor. These computational techniques allow researchers to predict the binding modes of analogues, rationalize observed activities, and design new molecules with improved properties.

For arylpiperazine derivatives, techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR) and neural network models have been employed to correlate physicochemical parameters (electrostatic, steric, lipophilic) with biological affinities at receptors like 5-HT1A. uab.catuab.cat These models can predict which positions on the molecule are favorable for bulky or electron-rich substituents. For example, 3D-QSAR analysis predicted that voluminous substituents at the ortho and meta positions of the phenyl ring were favorable for 5-HT1A affinity. uab.cat

Molecular docking simulations place the ligand into the known or modeled three-dimensional structure of the target receptor to predict the binding conformation and energy. Such simulations for an agonist at the 5-HT1A receptor suggested key interactions with specific amino acid residues, including Asp3.32, Thr5.39, and Ser5.42. uab.cat Furthermore, these models proposed that the agonist causes a conformational change in the receptor, specifically by altering the orientation of the Trp6.48 residue, which is a critical step in receptor activation. uab.cat

Conformational analysis, using methods like molecular mechanics calculations (e.g., MM2) and verified by experimental techniques like NMR spectroscopy and X-ray crystallography, helps determine the preferred low-energy shapes of the molecule in solution and solid states. nih.gov For similar cyclic compounds, it was found that the heterocyclic ring often prefers a half-chair conformation, with large substituents like a phenyl ring in a pseudo-equatorial position to minimize steric strain. nih.gov This conformational preference is crucial as it dictates how the pharmacophoric elements are presented to the receptor.

Development of Pharmacophores for Target Receptor Interactions

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. The development of such models is a key outcome of SAR studies, providing a blueprint for designing new ligands.

For arylpiperazines targeting the 5-HT1A receptor, a common pharmacophore model includes two essential structural features: the aromatic ring and the basic nitrogen atom of the piperazine. ijpsonline.com The aromatic ring typically engages in hydrophobic or π-stacking interactions within the receptor, while the basic nitrogen becomes protonated at physiological pH and forms a crucial ionic bond with an acidic residue, such as an aspartate (Asp), in the receptor's binding site. ijpsonline.comnih.gov SAR studies have further refined this model, showing that the presence of an alkyl chain attached to the N4 nitrogen often improves activity. ijpsonline.com

More complex pharmacophore models have been developed for other receptors. For instance, a model for 5-HT7 receptor antagonists consists of five distinct features: a positive ionizable atom (PI), a hydrogen-bond acceptor group (HBA), and three hydrophobic regions (HYD). ceu.es In this model, the basic piperazine nitrogen would fulfill the PI feature, interacting with an aspartate residue (Asp3.32). ceu.es The hydrophobic phenyl ring could occupy one of the HYD regions, while other parts of the molecule, such as a carbonyl group on a larger substituent, could act as the HBA, forming hydrogen bonds with residues like serine (Ser5.42) or threonine (Thr5.43). ceu.es

These models are powerful 3D queries used in virtual screening of compound libraries to identify novel structural scaffolds that fit the required spatial and functional constraints, thereby accelerating the discovery of new drug candidates. ceu.es

Metabolism and Biotransformation of Phenylpiperazine Compounds

Enzymatic Pathways Involved in Metabolism

The biotransformation of phenylpiperazine derivatives is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com These enzymes are crucial for the metabolism of a vast array of foreign compounds. nih.gov

Cytochrome P450 Isoenzymes:

CYP2D6: This highly polymorphic isoenzyme is a major player in the metabolism of many phenylpiperazine compounds. researchgate.netauckland.ac.nzresearchgate.netpsu.edu It is primarily expressed in the liver but also found in other tissues like the central nervous system. pensoft.net The metabolism of trazodone (B27368), a phenylpiperazine antidepressant, to its active metabolite m-chlorophenylpiperazine (mCPP) is partly mediated by CYP2D6. wikipedia.org Furthermore, the subsequent hydroxylation of these 1-aryl-piperazine metabolites is primarily dependent on CYP2D6. drugbank.com

CYP1A2: This isoenzyme is also involved in the metabolism of several piperazine (B1678402) derivatives. researchgate.netresearchgate.net It is located in the endoplasmic reticulum and contributes to the biotransformation of various drugs. pensoft.net

CYP3A4: As one of the most abundant CYP isoenzymes in the human liver, CYP3A4 plays a significant role in the metabolism of a wide range of drugs, including phenylpiperazines. nih.govresearchgate.netresearchgate.net It is involved in the N-dealkylation of many arylpiperazine derivatives. drugbank.com For instance, the metabolism of trazodone involves CYP3A4. wikipedia.org

In-vitro studies using human liver microsomes have consistently shown that CYP2D6, CYP1A2, and CYP3A4 are the main isoenzymes responsible for the metabolism of various piperazine derivatives. researchgate.netresearchgate.net

Major Metabolic Pathways for Phenylpiperazines

Phenylpiperazine compounds undergo several key metabolic transformations. The primary routes of metabolism are aromatic hydroxylation and N-dealkylation of the piperazine moiety. researchgate.netglowm.comneu.edu.tr

Aromatic Hydroxylation: This process involves the addition of a hydroxyl group to the aromatic ring of the phenylpiperazine molecule. researchgate.netpsu.eduneu.edu.tr This reaction increases the polarity of the compound, facilitating its excretion. For many phenylpiperazine derivatives, hydroxylation of the aromatic ring is a major metabolic step. psu.edunih.gov For instance, the metabolism of m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP) is dominated by aromatic hydroxylation. psu.edu Unspecific peroxygenases are also capable of catalyzing the aromatic hydroxylation of substituted benzenes. rsc.org

N-Dealkylation of Piperazine Moiety: This pathway involves the removal of an alkyl group from one of the nitrogen atoms in the piperazine ring. researchgate.netneu.edu.trnih.gov This process can lead to the formation of active metabolites. drugbank.com N-dealkylation is a common metabolic route for many drugs containing a piperazine ring, often catalyzed by CYP3A4. drugbank.comnih.gov The degradation of the piperazine ring can result in the formation of corresponding ethylenediamine (B42938) or aniline (B41778) derivatives. psu.edu

The table below summarizes the major metabolic pathways for phenylpiperazine compounds.

| Metabolic Pathway | Description | Key Enzymes | Example Compounds |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | CYP2D6, CYP1A2, CYP3A4 | mCPP, TFMPP, Dropropizine |

| N-Dealkylation | Removal of an alkyl group from the piperazine nitrogen. | CYP3A4, CYP2D6 | Trazodone, Ranolazine, Dropropizine |

Identification and Characterization of Metabolites

The identification and structural elucidation of metabolites are crucial for understanding the biotransformation of a drug. Various analytical techniques are employed for this purpose.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for separating and identifying metabolites in biological samples. nih.govoup.comnih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. rsc.org Nuclear magnetic resonance (NMR) spectroscopy is also used for the definitive structural characterization of purified metabolites. nih.govoup.com

For example, in the metabolism of dropropizine, GC-MS analysis of human urine revealed metabolites formed through hydroxylation of the aromatic ring and N-dealkylation. nih.gov Similarly, LC-MS/MS has been used to identify metabolites of various psychoactive phenylpiperazines. nih.govspringermedicine.com

In Vitro Metabolic Stability and Metabolite Identification Assays

In vitro assays are indispensable for predicting the metabolic fate of new chemical entities and for identifying potential metabolites early in the drug discovery process. capes.gov.brsrce.hr These assays typically use subcellular fractions like liver microsomes. srce.hrnuvisan.com

Human liver microsomes (HLMs) are a standard in vitro tool for studying drug metabolism because they contain a rich source of drug-metabolizing enzymes, particularly cytochrome P450s. evotec.comnih.govthermofisher.com

The general procedure for an in vitro metabolic stability assay using HLMs involves several key steps:

Incubation: The test compound is incubated with HLMs at 37°C in a buffered solution. evotec.comoyc.co.jp

Cofactor Addition: The reaction is initiated by adding a cofactor, typically NADPH, which is essential for CYP enzyme activity. evotec.comoyc.co.jp

Time Points: Samples are collected at various time points to monitor the disappearance of the parent compound over time. evotec.com

Reaction Termination: The enzymatic reaction is stopped at each time point, often by adding an organic solvent like acetonitrile (B52724). evotec.comoyc.co.jp

Analysis: The samples are then analyzed, usually by LC-MS/MS, to quantify the remaining parent compound and identify any formed metabolites. srce.hrnih.gov

These assays provide valuable data on the intrinsic clearance (CLint) and half-life (t1/2) of a compound, which are important parameters for predicting its in vivo pharmacokinetic properties. nuvisan.comresearchgate.net

In Vivo Metabolism Studies

While in vitro studies provide crucial preliminary data, in vivo studies in animal models and humans are essential for a complete understanding of a drug's metabolism. psu.edu These studies allow for the identification of metabolites formed under physiological conditions and can reveal metabolic pathways that may not be apparent from in vitro experiments.

For instance, in vivo studies in rats have been used to investigate the metabolism of new designer drugs like 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) and 1-(3-chlorophenyl)piperazine (B195711) (mCPP). psu.eduoup.com The results from these animal models can often be extrapolated to predict human metabolism, although interspecies differences must be considered. oup.com Analysis of urine and plasma samples from these studies helps in constructing a comprehensive metabolic profile of the compound. nih.govnih.gov

Advanced Research Topics and Methodologies

Computational Chemistry and Drug Design

Computational chemistry and molecular modeling have become indispensable tools in drug design, offering insights into the interactions between small molecules and their biological targets. These methods accelerate the discovery process, reduce costs, and help in optimizing lead compounds. For derivatives of 1-(3-bromophenyl)piperazine, these techniques are crucial for understanding their mechanism of action and for designing new molecules with improved efficacy and selectivity.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. For arylpiperazine derivatives, docking studies have been instrumental in elucidating their interactions with various G-protein coupled receptors (GPCRs) and enzymes. acs.orgnih.gov For instance, studies on piperazine (B1678402) and piperidine derivatives targeting the histamine H₃ (H₃R) and sigma-1 (σ₁R) receptors have used molecular docking to identify key protein-ligand interactions responsible for high-affinity binding. acs.orgnih.gov

In a typical docking protocol involving a this compound derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then flexibly docked into the active site of the receptor. The results are analyzed based on scoring functions, which estimate the binding energy, and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key amino acid residues.

Following docking, Molecular Dynamics (MD) simulations are often employed to study the stability of the ligand-receptor complex over time. MD simulations provide a dynamic view of the complex, revealing conformational changes and the stability of key interactions that are not apparent from static docking poses. nih.gov These simulations can validate the docking results and provide a more accurate estimation of the binding free energy.

| Computational Technique | Purpose | Typical Application for Phenylpiperazines |

| Molecular Docking | Predicts binding conformation and affinity of a ligand to a receptor. | Identifying key interactions with residues in the active sites of targets like H₃R, σ₁R, and various kinases. acs.orgnih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to assess complex stability. | Validating docking poses and analyzing the conformational dynamics of the ligand-receptor complex. nih.gov |